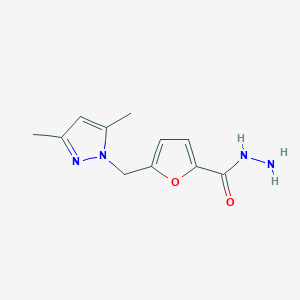

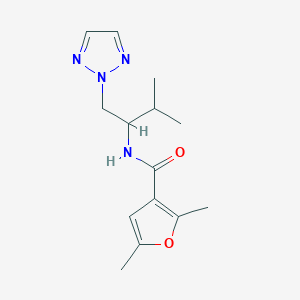

(2Z)-3-(dimethylamino)-2-(2,4,6-trinitrophenyl)prop-2-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The interest in compounds like "(2Z)-3-(dimethylamino)-2-(2,4,6-trinitrophenyl)prop-2-enal" lies in their complex molecular structures and the potential for diverse chemical reactions and applications. These compounds often exhibit unique photophysical and electrochemical properties, making them subjects of interest in materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "(2Z)-3-(dimethylamino)-2-(2,4,6-trinitrophenyl)prop-2-enal" typically involves Knoevenagel condensation reactions. For instance, the Z/E isomerism of similar compounds has been achieved through condensation between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile, highlighting the synthetic versatility of these compounds (Tammisetti et al., 2018).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and DFT calculations reveals that these compounds can exist in both Z and E isomers with significant stability differences. The crystal structure analysis shows strong intermolecular interactions, indicating a dense crystal packing and stability variation between isomers (Tammisetti et al., 2018).

Chemical Reactions and Properties

These compounds exhibit a wide range of chemical reactivity, such as in the formation of diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone from reactions with phosphorus reagents, showcasing their chemical versatility and potential for synthesis of novel organic phosphorus compounds (Ali et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and crystal habit, of these compounds can significantly affect their photophysical behavior. Variations in crystal habit and size have been shown to influence emission properties, demonstrating the importance of physical characteristics in the application of these compounds (Percino et al., 2017).

Chemical Properties Analysis

Chemical properties like photophysical behavior, including charge transfer and emission characteristics, have been extensively studied. For example, the study of the intramolecular charge transfer and emission characteristics in different media provides insights into the application of these compounds in organic photoemitting diodes (Asiri et al., 2015).

Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

A novel chalcone derivative compound was synthesized and investigated for its third-order nonlinear optical properties using a z-scan technique. The compound demonstrated a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical device technologies, such as optical limiters (Rahulan et al., 2014).

Synthesis of Tryptophan Precursor

Research focused on the synthesis of a potent tryptophan precursor from 2-(2-nitrophenyl)propenal. The conversion involved selective reactions leading to useful indole derivatives, indicating the compound's utility in synthesizing essential amino acid precursors (Tanaka, Yasuo, & Torii, 1989).

Molecular Structures and NLO Properties

The study of symmetric vinamidinium salts, including derivatives of the compound , revealed their molecular structures and nonlinear optical (NLO) properties. These findings underscore the compound's relevance in the development of materials with specific optical characteristics (Sridhar et al., 2002).

Generation of Structurally Diverse Library

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was utilized as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This research highlights the flexibility and utility of the compound in synthesizing a wide range of chemical structures for various applications (Roman, 2013).

Transformation of 2,4,6-Trinitrotoluene

A study explored the enzymatic transformation of 2,4,6-trinitrotoluene (TNT) by XenB, indicating that derivatives of the compound could play a role in the biodegradation or transformation of environmental pollutants (Pak et al., 2000).

Propiedades

IUPAC Name |

(Z)-3-(dimethylamino)-2-(2,4,6-trinitrophenyl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O7/c1-12(2)5-7(6-16)11-9(14(19)20)3-8(13(17)18)4-10(11)15(21)22/h3-6H,1-2H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPYUPCJJARSGV-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-(dimethylamino)-2-(2,4,6-trinitrophenyl)prop-2-enal | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)

![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)

![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)